molecular formula C38H52N6O10S B607727 Grazoprevir hydrate CAS No. 1350462-55-3

Grazoprevir hydrate

Katalognummer: B607727
CAS-Nummer: 1350462-55-3
Molekulargewicht: 784.9 g/mol
InChI-Schlüssel: RXSARIJMSJWJLZ-ZKHHNAEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Grazoprevir hydrate is a direct-acting antiviral medication primarily used to treat chronic Hepatitis C infections. It functions as an inhibitor of the NS3/4A protease enzyme, which is essential for the replication of the Hepatitis C virus. This compound is often used in combination with other antiviral agents to enhance its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Grazoprevir hydrate involves several key steps, including the formation of a macrocyclic ring structure. The process typically begins with the preparation of intermediate compounds, which are then subjected to ring-closing metathesis reactions. This method is favored for its efficiency and reliability in producing the desired macrocyclic structure .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Grazoprevir hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Grazoprevir is characterized by its high potency against various HCV genotypes, particularly genotypes 1a, 1b, and 4. The compound exhibits low IC50 values, indicating strong inhibitory effects on viral replication:

Genotype IC50 Value (pM)
1a7
1b4
462

These values demonstrate grazoprevir's effectiveness in inhibiting the NS3/4A protease, thereby preventing the cleavage of the HCV polyprotein and subsequent viral replication .

Clinical Applications

Grazoprevir is primarily used in combination with elbasvir in the fixed-dose combination tablet known as ZEPATIER. This combination has shown significant efficacy in treating chronic HCV infections across various patient populations, including those with chronic kidney disease.

Efficacy in Clinical Trials

Clinical trials have established that ZEPATIER leads to high rates of sustained virologic response (SVR), a key indicator of successful treatment. A retrospective analysis within the U.S. Veterans Affairs healthcare system revealed that:

  • 95.6% of patients with severe chronic kidney disease achieved SVR after treatment with ZEPATIER.
  • The treatment was well-tolerated, with adverse events comparable to placebo groups .

Pharmacokinetics and Administration

Grazoprevir exhibits favorable pharmacokinetic properties. Studies indicate that its peak plasma concentration occurs within 0.5 to 3 hours post-administration, with an absolute bioavailability of approximately 27%. Notably, food intake can significantly increase peak concentrations by up to 2.8 times; however, this increase is not clinically relevant .

Real-World Studies

Real-world studies further support the clinical efficacy of grazoprevir. For instance, a study involving chronic HCV patients treated with elbasvir/grazoprevir reported:

  • High treatment adherence rates.
  • A significant reduction in viral load among treated patients.
  • Minimal serious adverse events reported during treatment .

Resistance Profile

Grazoprevir has demonstrated a favorable resistance profile compared to other protease inhibitors. In studies comparing grazoprevir to other compounds, it exhibited lower rates of covalent binding to plasma proteins and improved enzyme affinity against mutant enzymes associated with resistance to HCV NS3 protease inhibitors . This characteristic enhances its therapeutic potential in diverse patient populations.

Wirkmechanismus

Grazoprevir hydrate exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is crucial for the replication of the Hepatitis C virus. By blocking this enzyme, this compound prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. This inhibition occurs through the binding of this compound to the active site of the NS3/4A protease, preventing substrate access and subsequent cleavage .

Vergleich Mit ähnlichen Verbindungen

Comparison: Grazoprevir hydrate is unique in its high potency and broad genotype coverage, making it effective against multiple Hepatitis C virus genotypes. Additionally, its macrocyclic structure provides enhanced stability and binding affinity compared to linear inhibitors like Boceprevir and Telaprevir. This results in a more robust antiviral response and a lower likelihood of resistance development .

Eigenschaften

CAS-Nummer

1350462-55-3

Molekularformel

C38H52N6O10S

Molekulargewicht

784.9 g/mol

IUPAC-Name

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate

InChI

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1

InChI-Schlüssel

RXSARIJMSJWJLZ-ZKHHNAEQSA-N

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

Isomerische SMILES

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O

Kanonische SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

Aussehen

White to off-white solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MK-5172;  MK 5172;  MK5172;  Grazoprevir;  Grazoprevir hydrate;  trade name: Zepatier‎.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.